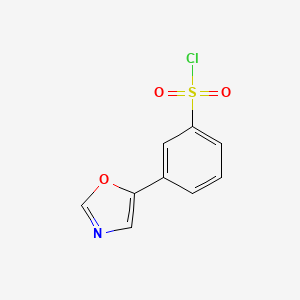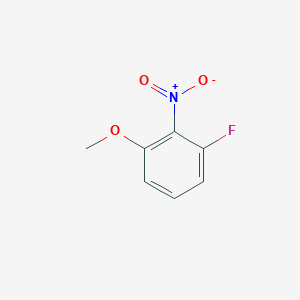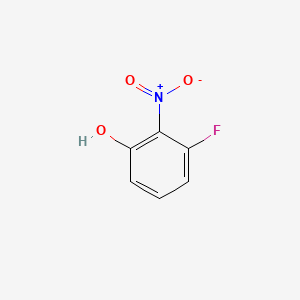
3-氟-4-(4-甲基哌嗪-1-基)苯胺
描述
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the CAS Number: 221198-99-8 and Linear Formula: C11H16FN3 . It is an important organic building block used to synthesize substituted aniline products .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, it can be used in the synthesis of pyrrolopyrimidine kinase inhibitors . In one example, a 500-L, glass-lined reactor was charged with t-butanol, anhydrous K2CO3, tris (dibenzylideneacetone) dipalladium, dicyclohexyl phosphine, and 3-fluoro-4-(4-methylpiperazin-1-yl)aniline .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is represented by the InChI Code: 1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . The molecular weight of this compound is 209.27 .Chemical Reactions Analysis
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline can participate in various chemical reactions. For example, it can be used in the synthesis of nitrogenous heterocyclic derivatives . In one method, trimethylaluminum was added slowly under N2 to a solution of 3-fluoro-4-(4-methylpiperazin-l -yl)aniline .Physical And Chemical Properties Analysis
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a solid with a melting point of 87 - 89 degrees Celsius .科学研究应用
Synthesis of Pyrrolopyrimidine Kinase Inhibitors
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: is utilized as a key intermediate in the synthesis of pyrrolopyrimidine derivatives, which are potent kinase inhibitors . These compounds have significant implications in cancer research, as they can inhibit the growth of cancer cells by targeting specific kinases involved in cell division and proliferation.
Creation of Nitrogenous Heterocyclic Derivatives
This compound serves as a building block for the construction of nitrogenous heterocyclic compounds . These structures are prevalent in many pharmaceuticals and are essential for the development of new medications with potential applications in treating a variety of diseases.
Pharmaceutical Research and Development
Due to its role as an organic building block, 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is crucial in pharmaceutical R&D for synthesizing a wide range of substituted aniline products . These products are often explored for their therapeutic properties and can lead to the development of new drugs.
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUCAPKOUZKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382418 | |
| Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
221198-99-8 | |
| Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)


![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)
![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)




